Isopropylhydrazine oxalate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropylhydrazine oxalate can be synthesized through the reaction of isopropylhydrazine with oxalic acid. The reaction typically involves mixing isopropylhydrazine with oxalic acid in a suitable solvent, such as ethanol, and heating the mixture under controlled conditions . For example, a mixture of 1.0 g of 3-dimethylaminomethylene-4-oxo-piperidine-1-carboxylic acid tert-butyl ester and 0.8 g of this compound in 10 ml of ethanol can be stirred at 140°C for 5 minutes under microwave irradiation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Isopropylhydrazine oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives .
Scientific Research Applications
Isopropylhydrazine oxalate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of isopropylhydrazine oxalate involves its interaction with specific molecular targets and pathways. For example, it inhibits the metabolism of histamine by interfering with the activity of histamine-metabolizing enzymes . This inhibition can lead to anti-inflammatory effects and other biological activities.
Comparison with Similar Compounds
Isopropylhydrazine hydrochloride: This compound is similar to isopropylhydrazine oxalate but differs in its counterion (hydrochloride instead of oxalate).
Ethylhydrazine hydrochloride: Another similar compound with a different alkyl group (ethyl instead of isopropyl).
tert-Butylhydrazine hydrochloride: Similar in structure but with a tert-butyl group instead of an isopropyl group.
Properties
IUPAC Name |
oxalic acid;propan-2-ylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.C2H2O4/c1-3(2)5-4;3-1(4)2(5)6/h3,5H,4H2,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQPDIVFEYAFMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288941 | |
Record name | propan-2-ylhydrazine ethanedioate(1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6629-61-4, 3468-25-5 | |
Record name | Hydrazine, (1-methylethyl)-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6629-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, oxalate (1:1) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58183 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | propan-2-ylhydrazine ethanedioate(1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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